molecular formula C7H8N2O2 B1311166 Methyl 3-aminopicolinate CAS No. 36052-27-4

Methyl 3-aminopicolinate

Cat. No. B1311166
CAS RN: 36052-27-4
M. Wt: 152.15 g/mol
InChI Key: YQKTYFNLRUWQFV-UHFFFAOYSA-N
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Description

Methyl 3-aminopicolinate is a chemical compound with the CAS Number: 36052-27-4 . It is a white to yellow to brown or gray solid .


Molecular Structure Analysis

The molecular weight of Methyl 3-aminopicolinate is 152.15 . The IUPAC name is methyl 3-amino-2-pyridinecarboxylate . The InChI Code is 1S/C7H8N2O2/c1-11-7 (10)6-5 (8)3-2-4-9-6/h2-4H,8H2,1H3 .


Physical And Chemical Properties Analysis

Methyl 3-aminopicolinate is a white to yellow to brown or gray solid . It has a molecular weight of 152.15 .

Scientific Research Applications

Herbicide Development

  • Summary of the Application: Methyl 3-aminopicolinate is used in the synthesis of novel herbicides. Specifically, it’s used in the creation of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds .
  • Methods of Application or Experimental Procedures: Using the structural skeleton of halauxifen-methyl (ArylexTM active) and florpyrauxifen-benzyl (RinskorTM active) as a template, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized .
  • Results or Outcomes: The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots. The IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide. Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

DNA Methylation

  • Summary of the Application: While Methyl 3-aminopicolinate itself is not directly mentioned, the process of DNA methylation, which involves the addition of a methyl group to a DNA base (usually cytosine), is a key aspect of epigenetic modification and gene regulation . The study of DNA methylation has been greatly advanced by the development of new techniques, including those that can identify this modification as if it were a DNA base-pair change .
  • Methods of Application or Experimental Procedures: The specific methods used to study DNA methylation have evolved over time, from early techniques based on chromatography to more recent methods involving DNA microarrays and next-generation sequencing platforms .
  • Results or Outcomes: The study of DNA methylation has provided valuable insights into gene regulation and the factors that contribute to biological health and disease . It has also brought us closer to unveiling a complete human epigenetic profile .

Synthesis of (Meth)Acrylates

  • Summary of the Application: While Methyl 3-aminopicolinate itself is not directly mentioned, the process of synthesizing (meth)acrylates, which are important compounds in the production of polymers, involves similar structures and reactions .
  • Methods of Application or Experimental Procedures: The synthesis of arylamido methyl methacrylate involves stirring sodium methacrylate, α-chloroacetamide, NaI, TEBAC, and a catalyst in acetonitrile at 80°C in a reflux condenser for 30 hours in the presence of hydroquinone .
  • Results or Outcomes: The result of this process is the production of arylamido methyl methacrylate, a compound that can be used in the production of various polymers .

Safety And Hazards

Methyl 3-aminopicolinate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-aminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKTYFNLRUWQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432492
Record name Methyl 3-aminopicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminopicolinate

CAS RN

36052-27-4
Record name 2-Pyridinecarboxylic acid, 3-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36052-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-aminopicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-aminopyridine-2-carboxylate
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Synthesis routes and methods I

Procedure details

400 mg (2.9 mmol) of 3-amino-pyridine-2-carboxylic acid was dissolved in 3 mL of methanol. To this solution 1.6 mL of 2 M (trimethylsilyl)diazomethane solution in diethyl ether was added dropwise at 0° C., followed by stirring of the mixture for 2 hours at room temperature The solution was diluted with ethyl acetate and washed with aqueous sodium bicarbonate solution. Flash chromatography afforded the ester product. LC-MSD, m/z for C7H8N2O2 [M+H]+=153.0; HPLC retention time: 0.2 minutes.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

A solution of 3-aminopyridine-2-carbonitrile (9.7 g, 81.8 mmol) in MeOH (100 mL) was placed in a round bottom pressure vessel. The solution was cooled to −78° C. and HCl gas was bubbled through the solution until the volume of the solution had noticeably increased. The flask was sealed and the reaction warmed to room temperature and stirred overnight. At this time, LCMS (sampled after re-cooling the reaction to −78° C.) showed only a small amount of starting cyano compound remaining. Water (14 mL, 818 mmol) was added and the reaction transferred to a flask equipped with a reflux condenser. The reaction was refluxed overnight. The solution was concentrated and the remaining solution was basified with 1N NaOH to pH 9, then extracted with CHCL3 repeatedly until very little UV-active material was removed. The organic layers were dried over Na2SO4, filtered and evaporated to give the product as a pink solid.
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
cyano
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Methanol (75 mL) was cooled to 0° C. and treated dropwise with thionylchloride (3.5 mL, 48 mmol). 3-aminopyridine-2-carboxylic acid (0.9 g, 6.52 mmol, prepared as described by Sucharda, Chem. Ber. 1925, 1727) was added and the mixture brought to reflux. Over the next two days, two more MeOH/thionyl chloride mixtures were made and added to the reaction. The reaction was evaporated to dryness, then treated with thionyl chloride (5.7 mL, 78.3 mmole) in 75 mL of MeOH and refluxed for two more days. The reaction was evaporated to dryness and chromatographed on silica eluting with 9:1:1 EtOH/NH4OH(H2O to give methyl 3-aminopyridine-2-carboxylate as a yellow solid.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
MeOH thionyl chloride
Quantity
0 (± 1) mol
Type
reactant
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Quantity
5.7 mL
Type
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Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

3-Aminopicolinic acid (115) (0.585 g, 4.24 mmol) was dissolved in MeOH (absolute, 45 mL). The solution was stirred while an ethereal solution of diazomethane was added until a yellow color persisted (~30 mL). The solution was stirred an additional 30 min, and the solvent rota-evaporated. The resulting residue was dried under reduced pressure at room temperature to yield 0.635 g (98.5%) of crude 116 as a yellow residue. The crude residue was chromatographed on a column of silica (12 g, Mallinckrodt, grade 62, mesh 60-200, used as received) using CHCl3 -MeOH [19:1, (180 mL), 7:3 (100 mL), 1:1 (100 mL), 100% MeOH (150 mL)]. After collecting appropriate fractions, rota-evaporating off the solvent and drying under reduced pressure at 25° C., 0.333 g (51.7%) of 116 was obtained as a yellow solid; mp 139°-146° C.; Rf =0.54 [CHCl3 -MeOH (9:1)]. IR (KBr) 3455, 3295, 3160, 1689, 1617, 1408, 1335, 1244, 1115. 1H NMR (CDCl3) δ3.98 (t, J=7.2, 3, CH3O--), 5.73 (d, J=1.8, 2, NH2), 7.05 (dd, J1 =1.2, J2 =8.4, 1, H-4), 7.22 (dd, J1 =4.2, J2 =8.4, 1, H-5), 8.07 (dd, J1 =1.2, J2 =4.2, 1, H-6).
Quantity
0.585 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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Yield
51.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
ICL Barros, CCC Bejan, JBP da Silva… - The Journal of …, 2002 - ACS Publications
… (N-oxide acids (c-series)), intermediates (esters (a-series), N-oxides (b-series)) and complexes under study here were synthesized in standard fashion from methyl 3-aminopicolinate (6a…
Number of citations: 9 pubs.acs.org
P Caluwe - Tetrahedron, 1980 - Elsevier
… Aminopicolinaldehyde 184 is not accessible via these synthetic methods;164*167 it may be prepared, however, in excellent yield by metal hydride reduction of methyl 3-aminopicolinate…
Number of citations: 94 www.sciencedirect.com
CY Cai, QX Teng, M Murakami, SV Ambudkar… - Biomolecules, 2023 - mdpi.com
… starting with methyl-3-aminopicolinate was used to obtain 16 via Compound 15, as shown in Scheme 1C. Acylation of the amino group of methyl 3-aminopicolinate with benzoyl …
Number of citations: 1 www.mdpi.com
Z Wang, Y Gao, L He, S Sun, T Xia, L Hu… - Journal of Medicinal …, 2021 - ACS Publications
… Our synthetic routes started with commercially available methyl 3-aminopicolinate 6. After treatment with N-bromosuccinimide (NBS), 6 was brominated to afford bromide 7. The …
Number of citations: 16 pubs.acs.org
CY Cai - 2021 - search.proquest.com
… To a mixture of methyl 3-aminopicolinate (2.09 g, 5 mmol), and triethylamine (0.7 mL, 5 mmol) in chloroform (10 mL) was added acyl chloride (428 mg, 5.5 mmol) dropwise at 5 C. After …
Number of citations: 2 search.proquest.com
ZL Zhou, JM Navratil, SX Cai, ER Whittemore… - Bioorganic & medicinal …, 2001 - Elsevier
A series of 5-, 6-, 7- and 8-aza analogues of 3-aryl-4-hydroxyquinolin-2(1H)-one was synthesized and assayed as NMDA/glycine receptor antagonists. The in vitro potency of these …
Number of citations: 41 www.sciencedirect.com
M Kücükdisli, H Bel-Abed, D Cirillo… - Journal of Medicinal …, 2023 - ACS Publications
Class II phosphoinositide-3-kinases (PI3Ks) play central roles in cell signaling, division, migration, and survival. Despite evidence that all PI3K class II isoforms serve unique cellular …
Number of citations: 4 pubs.acs.org
CV Credille - 2018 - search.proquest.com
Metalloenzymes represent an important target space for drug discovery. However, a major limitation to the development of metalloenzyme inhibitors has been the lack of established …
Number of citations: 3 search.proquest.com

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